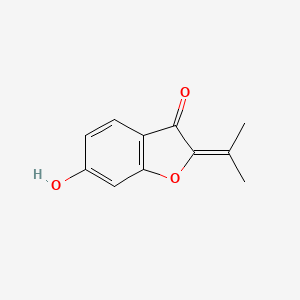

6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

6-hydroxy-2-propan-2-ylidene-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6(2)11-10(13)8-4-3-7(12)5-9(8)14-11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQXGIIVNMTXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)C2=C(O1)C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365145 | |

| Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88281-13-4 | |

| Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and aldehydes.

Condensation Reaction: The key step involves a condensation reaction between the phenol and the aldehyde in the presence of a suitable catalyst, such as an acid or base.

Cyclization: The intermediate product undergoes cyclization to form the benzofuran ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The hydrogen atoms on the benzofuran ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of benzofuranone derivatives.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of halogenated or alkylated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physical Properties

The substituent at the C-2 position distinguishes analogs of benzofuran-3(2H)-one derivatives. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physical Comparison of Benzofuran-3(2H)-one Derivatives

Key Observations :

- Substituent Effects: Electron-rich groups (e.g., 4-pyrrolidin-1-ylbenzylidene in 4e , methoxy in 6y ) enhance solubility in polar solvents due to hydrogen bonding. Halogenated substituents (e.g., 2-bromo , 2,4-dichloro ) may improve lipophilicity and membrane permeability, critical for antimicrobial activity.

Spectral Characteristics

¹H NMR Trends :

Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., 4b: [M+H]+ 290.0812 ).

Biologische Aktivität

Overview

6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one, with the molecular formula C₁₁H₁₀O₃, is a benzofuran derivative noted for its diverse biological activities. This compound features a hydroxyl group and a methylethylidene substituent, which contribute to its unique chemical properties and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₀O₃

- Molar Mass : 190.2 g/mol

- Density : 1.299 g/cm³

- Boiling Point : 375.5 °C (predicted)

- pKa : 7.74 (predicted)

These properties indicate a compound that can participate in various biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that benzofuran derivatives can significantly inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have been investigated for their anticancer properties against various cell lines:

- IC50 Values :

- Compound derivatives have shown IC50 values ranging from 11 μM to 12 μM against ovarian cancer cell lines (A2780) and other malignancies.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran Derivative A | A2780 (Ovarian) | 12 |

| Benzofuran Derivative B | MCF-7 (Breast) | 58 |

These findings suggest that the compound may inhibit tumor growth through various mechanisms, potentially involving apoptosis and modulation of signaling pathways.

Antioxidant Activity

The presence of hydroxyl groups in benzofuran derivatives often correlates with antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Benzofuran derivatives have also been reported to exhibit anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-1β, contributing to their therapeutic potential in inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could interact with cellular receptors that regulate cell proliferation and survival.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including this compound. For example:

- A study evaluated the anticancer activity of various benzofurans against different cancer cell lines, demonstrating significant inhibition rates at low concentrations.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 6-Hydroxy-2-(1-methylethylidene)-1-benzofuran-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via aldol condensation of 6-hydroxybenzofuran-3(2H)-one with acetone derivatives under acidic or basic conditions. Key optimization parameters include:

- Catalyst selection : Use of p-toluenesulfonic acid (p-TSA) or NaOH to enhance yield .

- Temperature control : Reactions typically proceed at 60–80°C to avoid decomposition of the enol intermediate .

- Solvent system : Ethanol or DMF is preferred for solubility and stabilization of intermediates .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Characterization Methods | Reference |

|---|---|---|---|---|---|

| p-TSA | Ethanol | 70 | 72 | ¹H NMR, IR, HRMS | |

| NaOH | DMF | 80 | 68 | ¹³C NMR, GCMS |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the enolic proton (δ 11.0–11.4 ppm, broad singlet) and the carbonyl carbon (δ 180–182 ppm) .

- IR spectroscopy : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1640–1660 cm⁻¹ (C=C stretch) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₂H₁₀O₃: 202.0630; observed: 202.0628) .

Q. What safety guidelines should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Exposure limits : No established MAC (Maximum Allowable Concentration) or TWA (Time-Weighted Average) for this compound, but general benzofuranone precautions apply .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact .

- Waste disposal : Neutralize with dilute NaOH before disposal to hydrolyze reactive groups .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol tautomerism) .

- Isotopic labeling : Deuterium exchange experiments can confirm labile protons (e.g., -OH groups) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Q. What computational strategies are effective for predicting the compound’s bioactivity against viral targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to neuraminidase (e.g., SARS-CoV-2 protease) with a focus on hydrogen bonding with the 6-hydroxy group .

- QSAR modeling : Apply 3D topological descriptors (e.g., TDB5m) to correlate substituent effects with inhibitory activity .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| SARS-CoV-2 Mpro | -8.9 | H-bond with Tyr154, hydrophobic with Pro168 | |

| Influenza H1N1 | -9.2 | π-Stacking with His274, H-bond with Glu276 |

Q. How can synthetic byproducts (e.g., isomers) be minimized or characterized during scale-up?

- Methodological Answer :

- Chromatographic separation : Use preparative HPLC with a C18 column and isopropanol/water gradient to isolate Z/E isomers .

- Reaction monitoring : In-situ FTIR tracks intermediate formation to optimize reaction time and reduce side products .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1505246) confirms stereochemistry and purity .

Key Research Gaps and Recommendations

- Stereochemical stability : Investigate the compound’s tautomeric behavior under physiological conditions using stopped-flow spectroscopy .

- In vivo efficacy : Conduct zebrafish xenograft models to validate antitumor activity reported in vitro .

- Toxicity profiling : Perform Ames tests and micronucleus assays to assess genotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.